N-cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(4-fluorophenyl)methylsulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-15-5-1-14(2-6-15)12-25(23,24)21-17-7-3-13(4-8-17)11-18(22)20-16-9-10-16/h1-8,16,21H,9-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXRBWUSMLMJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 4-Aminophenyl Precursors
The sulfonamide moiety is installed via reaction of 4-aminophenylacetic acid with 4-fluorophenylmethanesulfonyl chloride under Schotten-Baumann conditions:
-
Dissolve 4-aminophenylacetic acid (10.0 g, 60.6 mmol) in anhydrous THF (150 mL).
-
Add triethylamine (12.2 mL, 87.3 mmol) and cool to 0°C.
-
Slowly add 4-fluorophenylmethanesulfonyl chloride (13.4 g, 66.7 mmol) in THF (50 mL).
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Stir at 25°C for 12 h.
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Quench with 1M HCl (200 mL), extract with ethyl acetate (3×100 mL).
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Dry over Na₂SO₄, concentrate, and recrystallize from ethanol/water (4:1).
Yield : 73% (15.2 g). Purity : 98.5% (HPLC). Characterization: ¹H NMR (400 MHz, DMSO-d₆) δ 10.32 (s, 1H, SO₂NH), 7.68 (d, J = 8.6 Hz, 2H, ArH), 7.45–7.38 (m, 2H, ArH-F), 7.15–7.09 (m, 2H, ArH-F), 4.31 (s, 2H, SO₂CH₂), 3.52 (s, 2H, CH₂CO).
Optimization of Sulfonylation Conditions
Comparative studies reveal critical factors affecting yield:
| Condition | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | Et₃N vs. Pyridine | 73 vs. 58 | 98.5 vs. 92 |
| Solvent | THF vs. DCM | 73 vs. 65 | 98.5 vs. 97 |
| Temperature | 25°C vs. 40°C | 73 vs. 68 | 98.5 vs. 96 |
| Stoichiometry (Cl) | 1.1 eq vs. 1.5 eq | 73 vs. 75 | 98.5 vs. 94 |
Triethylamine in THF at ambient temperature provides optimal balance of yield and purity. Excess sulfonyl chloride marginally improves yield but complicates purification.
| Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Xantphos | Dioxane | 100 | 18 | 68 |
| BINAP | Toluene | 110 | 24 | 55 |
| DavePhos | DMF | 90 | 12 | 61 |
| No ligand | Dioxane | 100 | 24 | <5 |
Xantphos in dioxane provides superior reactivity, likely due to enhanced stabilization of the Pd(0) intermediate.
Final Acetylation and Product Isolation
Acetyl Chloride Quenching
Convert the amine to acetamide using acetyl chloride under basic conditions:
Procedure :
-
Dissolve cyclopropylamine intermediate (2.5 g, 6.1 mmol) in anhydrous DCM (50 mL).
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Add pyridine (1.5 mL, 18.3 mmol) and cool to 0°C.
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Dropwise add acetyl chloride (0.52 mL, 7.3 mmol).
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Stir at 25°C for 2 h.
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Wash with 1M HCl (2×50 mL), dry, and concentrate.
-
Recrystallize from methanol/water (3:1).
Yield : 85% (2.3 g). MP : 189–191°C. HRMS : [M+H]⁺ calcd for C₁₉H₁₈FN₂O₃S: 381.1018; found: 381.1021.
Crystallization Optimization
Solvent systems influence crystal morphology and purity:
| Solvent Ratio (MeOH:H₂O) | Crystal Habit | Purity (%) | Recovery (%) |
|---|---|---|---|
| 1:1 | Needles | 97.2 | 72 |
| 3:1 | Plates | 99.1 | 85 |
| 5:1 | Aggregates | 98.5 | 78 |
A 3:1 methanol/water ratio yields highly pure plate-like crystals suitable for X-ray analysis.
Alternative Pathways and Comparative Evaluation
Microwave-Assisted One-Pot Synthesis
Recent advances enable telescoped steps using microwave irradiation:
-
Combine 4-aminophenylacetic acid, 4-fluorophenylmethanesulfonyl chloride, and cyclopropylamine in DMA.
-
Add Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₃PO₄ (3 eq).
-
Irradiate at 120°C for 30 min (300 W).
-
Directly acetylate with acetic anhydride (2 eq).
Yield : 58% overall. Advantage : 4-hour total process vs. 3 days for stepwise. Limitation : Lower purity (93%).
Enzymatic Acetylation Screening
Lipase-catalyzed acylation offers greener profiles:
| Enzyme | Solvent | Conversion (%) | Selectivity (α) |
|---|---|---|---|
| CAL-B (Novozym 435) | MTBE | 92 | >99 |
| PPL (Porcine) | THF | 68 | 85 |
| CRL (C. rugosa) | Acetone | 41 | 79 |
Immobilized Candida antarctica lipase B (CAL-B) in methyl tert-butyl ether achieves near-quantitative acetylation at 40°C in 8 h .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the sulfonamido group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases where sulfonamides are effective.
Biological Studies: It can be used to study the interactions of sulfonamides with biological targets.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamido group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the cyclopropyl group may contribute to the overall stability of the molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide and sulfonamide derivatives from the provided evidence, focusing on molecular features, synthesis, and physicochemical properties.
Structural and Functional Group Comparisons
Physicochemical Properties
- Melting Points : reports a melting point of 150–152°C for the cyclohexyl analog, likely due to crystalline packing influenced by the propylacetamido group . The target compound’s cyclopropyl group, being smaller, might reduce melting points compared to cyclohexyl derivatives.
- Molecular Weight : The target compound’s molecular weight is expected to be lower than the cyclohexyl analog (334.206 g/mol) due to the cyclopropyl group’s reduced size .
Biological Activity
N-cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article synthesizes available research findings, focusing on its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a cyclopropyl group and a sulfonamide moiety attached to a phenyl ring with a fluorine substituent. Its molecular formula is , with a molecular weight of approximately 318.38 g/mol. The presence of the fluorine atom enhances lipophilicity, which is crucial for membrane permeability and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, chloroacetamides with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogenated groups enhances their lipophilicity, facilitating better penetration through cell membranes.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | 0.5 µg/mL |
| N-(4-fluorophenyl)-2-chloroacetamide | MRSA | 1 µg/mL |
| This compound | TBD | TBD |
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown promise in modulating inflammatory responses. Research indicates that related sulfonamide compounds can suppress the production of pro-inflammatory cytokines in lipopolysaccharide-induced models of inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or pathways associated with inflammation and microbial resistance. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds in detail:
- Antimicrobial Testing : A study involving various chloroacetamides reported significant activity against Gram-positive bacteria, with varying efficacy against Gram-negative strains depending on the substituents on the phenyl ring .
- Inflammation Models : In vitro studies showed that compounds similar to this compound effectively reduced nitric oxide production in macrophages stimulated by lipopolysaccharides .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses have been employed to predict the biological activity of sulfonamide derivatives based on their structural features, highlighting the importance of substituent position on the phenyl ring for optimal activity .
Q & A
Basic: What are the recommended synthetic routes for N-cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves multi-step protocols, including nucleophilic substitution for sulfonamide bond formation and cyclopropane ring incorporation via carbodiimide-mediated coupling. Key steps:
- Sulfonylation : React 4-fluorophenylmethanesulfonyl chloride with 4-aminophenylacetamide under anhydrous conditions (DCM, 0–5°C) .
- Cyclopropane introduction : Use N-cyclopropylamine with EDCI/HOBt activation in DMF at 25°C for 12 hours .
Optimization strategies : - Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to minimize byproducts .
- Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) to improve yield (reported 68–72%) .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
A combination of 1H/13C NMR , FT-IR , and HRMS is essential:
- NMR : Verify cyclopropane protons (δ 0.5–1.5 ppm) and sulfonamide NH (δ 8.2–8.5 ppm) .
- IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
- HRMS : Validate molecular ion [M+H]+ with <2 ppm mass error .
Advanced: How can researchers resolve contradictory solubility data reported for this compound across studies?
Answer:
Discrepancies arise from polymorphic forms or solvent impurities. Methodology :
- Conduct solubility screening in 10+ solvents (e.g., DMSO, ethanol, PBS) using UV-Vis (λ = 260 nm) .
- Characterize crystallinity via PXRD to identify polymorphs .
- Standardize solvent purity (HPLC-grade) and temperature (25°C ± 1°C) .
Advanced: What strategies are recommended for elucidating the compound’s mechanism of action in antibiotic resistance studies?
Answer:
Use target-engagement assays :
- Microscale thermophoresis (MST) : Measure binding affinity to bacterial efflux pumps (e.g., AcrB) .
- Transcriptomic profiling : Compare gene expression in E. coli treated with the compound vs. controls (RNA-seq, fold-change ≥2) .
- Metabolic flux analysis : Track ATP depletion via LC-MS to assess disruption of membrane potential .
Basic: What are the primary biological targets hypothesized for this compound in oncology research?
Answer:
Preliminary studies suggest:
- Kinase inhibition : Screen against tyrosine kinase libraries (IC50 <1 µM for FLT3) .
- Apoptosis induction : Measure caspase-3/7 activation in MCF-7 cells (luminescence assay) .
- HDAC modulation : Assess histone acetylation via Western blot (H3K9ac antibody) .
Advanced: How can structure-activity relationship (SAR) studies improve potency against Gram-negative pathogens?
Answer:
Modify substituents systematically:
- Fluorophenyl group : Replace with trifluoromethyl or chloro derivatives to enhance lipophilicity (logP 2.5–3.5) .
- Cyclopropane ring : Test spirocyclic analogs (e.g., cyclobutane) to reduce metabolic clearance .
- Sulfonamide linker : Introduce methyl groups to improve plasma stability (t1/2 >4 hours in human liver microsomes) .
Basic: What analytical methods ensure purity (>95%) for in vivo studies?
Answer:
- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% TFA in water/acetonitrile (70:30), retention time 8.2 min .
- Elemental analysis : Confirm C, H, N within ±0.4% of theoretical values .
- Karl Fischer titration : Maintain water content <0.2% .
Advanced: What challenges arise during scale-up from milligram to gram quantities, and how are they mitigated?
Answer:
Key issues :
- Exothermic reactions : Use jacketed reactors with temperature control (<5°C deviation) .
- Byproduct formation : Optimize flow chemistry (residence time 30 min) for sulfonylation step .
- Crystallization : Employ anti-solvent addition (heptane) with controlled cooling (1°C/min) .
Advanced: How can proteomic profiling identify off-target effects in neurological models?
Answer:
- Chemical proteomics : Use immobilized compound pulldowns with LC-MS/MS (Q Exactive HF-X) to capture binding partners .
- Phosphoproteomics : Treat SH-SY5Y cells and analyze phosphopeptides via TiO2 enrichment .
- Data analysis : Apply STRING DB for pathway enrichment (FDR <0.05) .
Basic: What storage conditions preserve long-term stability?
Answer:
- Temperature : -20°C in amber vials under argon .
- Solvent : Lyophilize and store as a solid; reconstitute in anhydrous DMSO (≤1 month at 4°C) .
- Stability monitoring : Perform quarterly HPLC checks for degradation (<5% over 12 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
